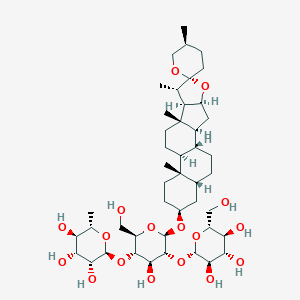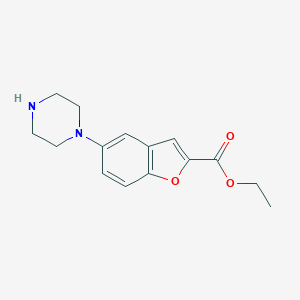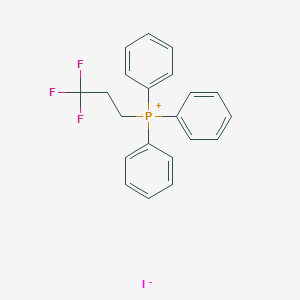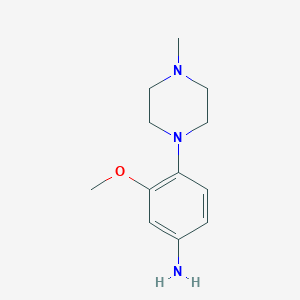![molecular formula C10H9F3O2 B168734 Methyl 2-[4-(trifluoromethyl)phenyl]acetate CAS No. 135325-18-7](/img/structure/B168734.png)
Methyl 2-[4-(trifluoromethyl)phenyl]acetate
概要
説明
“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 135325-18-7 . It has a molecular weight of 218.18 . The IUPAC name for this compound is methyl [4-(trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is 1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a solid, semi-solid, liquid, or lump substance that is stored at room temperature . It has a molecular weight of 218.18 .科学的研究の応用
Chemical Properties
“Methyl 2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 135325-18-7. It has a molecular weight of 218.18 and its IUPAC name is methyl [4-(trifluoromethyl)phenyl]acetate . It is stored at room temperature and has a purity of 95%. It is a liquid at room temperature .
Synthesis of Trifluoromethyl Alkyl Ethers
This compound can be used in the synthesis of trifluoromethyl alkyl ethers. This procedure is particularly applicable to the conversion of primary aliphatic alcohols .
Pharmaceutical Applications
The trifluoromethyl group (-CF3) in this compound has been found in many FDA-approved drugs over the last 20 years. These drugs have been used for various diseases and disorders . The trifluoromethyl group is a common pharmacophore in these drugs .
Pain Management
The compound may have potential applications in pain management. For example, it could be used in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist .
Pest Control
The presence of the trifluoromethyl and phenyl structures in this compound could result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Electronics and Catalysis
Organo-fluorine compounds, such as this one, have applications in electronics and catalysis. The incorporation of fluorine in organic molecules can result in unique behaviors, leading to various applications .
Safety and Hazards
特性
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMKZXKTBYWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
CAS RN |
135325-18-7 | |
| Record name | methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)